molecular formula C8H8BrNO2 B14069510 5-Bromo-2-[1-(hydroxyimino)ethyl]phenol

5-Bromo-2-[1-(hydroxyimino)ethyl]phenol

Cat. No.: B14069510
M. Wt: 230.06 g/mol
InChI Key: NWRUTNXANKUWOG-BJMVGYQFSA-N
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Description

5-Bromo-2-[1-(hydroxyimino)ethyl]phenol is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a bromine atom and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[1-(hydroxyimino)ethyl]phenol typically involves the bromination of 2-hydroxyacetophenone followed by the formation of the oxime. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-(hydroxyimino)ethyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

5-Bromo-2-[1-(hydroxyimino)ethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(hydroxyimino)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[1-(hydroxyimino)ethyl]phenol is unique due to the presence of both a bromine atom and an oxime group on the phenolic ring

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C8H8BrNO2/c1-5(10-12)7-3-2-6(9)4-8(7)11/h2-4,11-12H,1H3/b10-5+

InChI Key

NWRUTNXANKUWOG-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=C1)Br)O

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

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